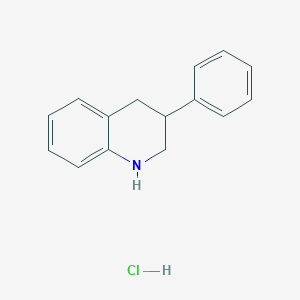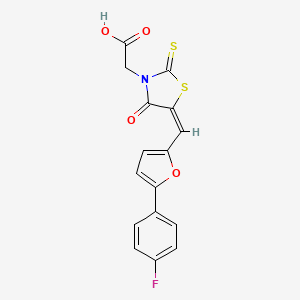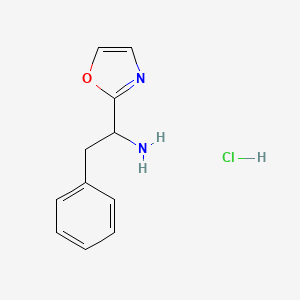
1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound with the molecular weight of 224.69 . It is a powder at room temperature .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 224.69 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Applications
1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride: has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Compounds with an oxazole moiety, such as this one, have been reported to exhibit potent activity against cancer cell lines. For instance, certain quinazoline derivatives, which share structural similarities with oxazole compounds, have been identified as effective against breast cancer cells .
Antibacterial and Antifungal Agents
The oxazole ring is a common feature in molecules with antibacterial and antifungal properties. Research has indicated that derivatives of oxazole can be synthesized to target a broad spectrum of bacterial and fungal pathogens, offering a potential pathway for new antibiotics and antifungals .
Polymer Chemistry: Catalysts in Polymerization
In polymer chemistry, oxazole derivatives serve as ligands in catalysts that are used for polymerization processes. Specifically, vanadium complexes with oxazole ligands have been synthesized and found to be active in ethylene polymerization and ethylene-norbornene copolymerization. This application is crucial for producing advanced polymers with specific physical properties .
Pharmacological Activities: Broad Spectrum
Oxazole derivatives are known for their broad spectrum of pharmacological activities. They have been utilized in the design of therapeutic agents for various diseases due to their heterocyclic structure, which is often associated with significant biological activity. These activities include antiviral, antidiabetic, anti-inflammatory, and antioxidant properties .
Chemical Synthesis: Building Blocks
The oxazole ring is a key building block in the synthesis of many pharmaceutical products. Its presence in a compound can significantly enhance the therapeutic and pharmacological activity of the molecule, making it a valuable component in the chemical synthesis of new drugs .
Advanced Material Science: Copolymers
Oxazole-containing compounds are also important in the field of advanced material science. They are used in the creation of cyclic olefin copolymers (COCs), which are materials with projectable properties that can be tailored for specific applications. The use of oxazole derivatives in this context underscores their versatility and importance in developing new materials .
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUSYAGZJGAVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
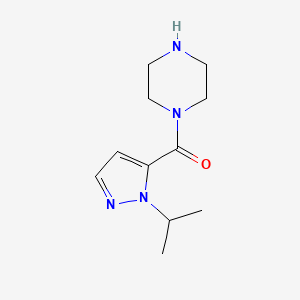

![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)
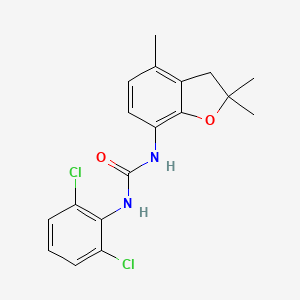
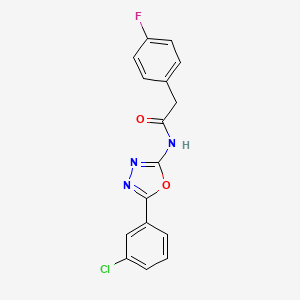
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)

